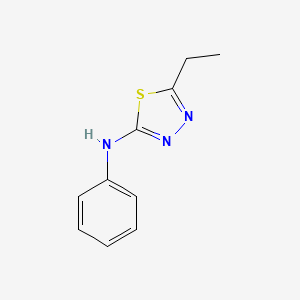
5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound, which includes a five-membered ring containing sulfur and nitrogen atoms, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine typically involves the cyclization of phenylthiosemicarbazide with appropriate reagents. One common method includes the reaction of phenylthiosemicarbazide with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as various substituted thiadiazole compounds with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Exhibits antimicrobial, antifungal, and antiproliferative activities, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and DNA. The compound’s heterocyclic structure allows it to bind to specific sites on enzymes, inhibiting their activity. In the context of its anticancer properties, this compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-phenyl-1,3,4-thiadiazole: Shares a similar thiadiazole ring structure but with different substituents.
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure with an ethyl group at the 5-position.
N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide: Contains a trifluoromethyl group, which enhances its biological activity.
Uniqueness
5-Ethyl-N-phenyl-1,3,4-thiadiazol-2-amine is unique due to its specific combination of ethyl and phenyl substituents on the thiadiazole ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61955-49-5 |
|---|---|
Molecular Formula |
C10H11N3S |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-ethyl-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-2-9-12-13-10(14-9)11-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13) |
InChI Key |
SAJCTHMWQZMNAC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazin-4(3H)-one](/img/structure/B12913847.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B12913850.png)
![5-Chloro-3-ethyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913855.png)
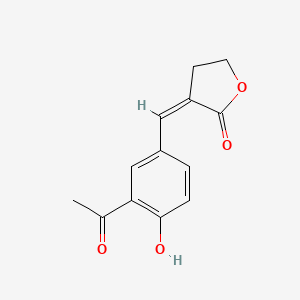
![Cyclohepta[b]pyrrole-3-carbonitrile, 2-amino-1,4,5,6,7,8-hexahydro-](/img/structure/B12913874.png)
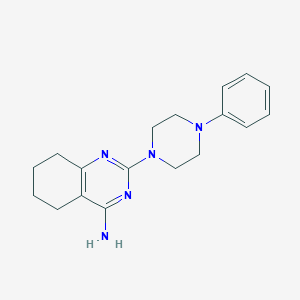
![3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride](/img/structure/B12913883.png)
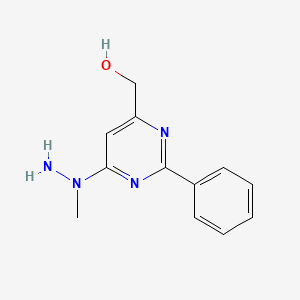
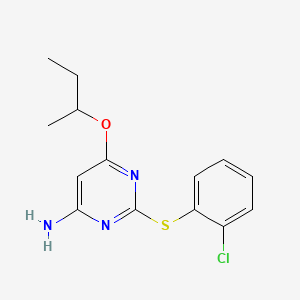
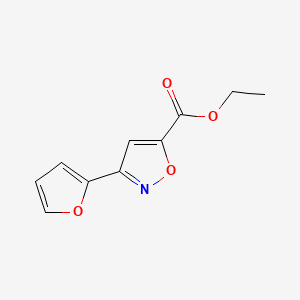
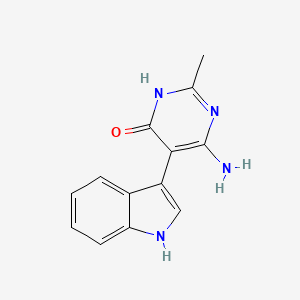
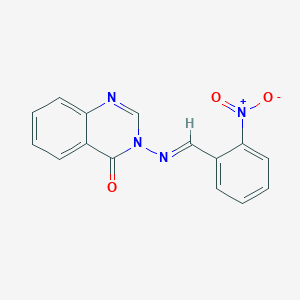
![2H-Pyran-3-carbonitrile, 6-[1,1'-biphenyl]-4-yl-2-oxo-4-(1-pyrrolidinyl)-](/img/structure/B12913903.png)

